molecular formula C11H15BO3 B14086999 (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid

(3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid

Katalognummer: B14086999
Molekulargewicht: 206.05 g/mol
InChI-Schlüssel: JSVAXOJVZURDNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C11H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl group and a methoxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with cyclopropyl and methoxymethyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce boronate esters .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes .

Wirkmechanismus

The mechanism of action of (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and methoxymethyl groups, which confer distinct steric and electronic properties.

Eigenschaften

Molekularformel

C11H15BO3

Molekulargewicht

206.05 g/mol

IUPAC-Name

[3-cyclopropyl-5-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BO3/c1-15-7-8-4-10(9-2-3-9)6-11(5-8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3

InChI-Schlüssel

JSVAXOJVZURDNU-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1)C2CC2)COC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.